IC50 Comparison: NSC15520 vs. HAMNO vs. TDRL-505 in RPA-Mediated DNA Binding Assays
NSC15520 inhibits RPA-p53 interaction with an IC50 of 10 μM [1]. Comparative RPA inhibitors exhibit differing potencies and target domains: HAMNO inhibits dsDNA unwinding via DBD-F with IC50 of 9 μM ; TDRL-505 inhibits RPA DNA-binding activity via DBD-A/B with IC50 of 12.9 μM (hRPA/34-base ssDNA) and 15.7 μM (SpPot1/15-base ssDNA) . The IC50 values are comparable in magnitude but arise from mechanistically distinct binding events, underscoring that potency alone does not predict functional interchangeability.
| Evidence Dimension | Inhibition of RPA-mediated biochemical activity |
|---|---|
| Target Compound Data | IC50 = 10 μM (p53-GST peptide binding to RPA70 N-terminal DBD) |
| Comparator Or Baseline | HAMNO: IC50 = 9 μM (dsDNA unwinding, DBD-F); TDRL-505: IC50 = 12.9 μM (hRPA DNA-binding, DBD-A/B) and 15.7 μM (SpPot1 DNA-binding) |
| Quantified Difference | NSC15520 IC50 falls within ±1–3 μM of comparators (10 μM vs. 9–15.7 μM range) |
| Conditions | In vitro competitive binding assay (p53-GST); EMSA analysis |
Why This Matters
Users requiring specific disruption of RPA70 N-terminal protein-protein interactions without affecting ssDNA binding should select NSC15520 over TDRL-505 or HAMNO, as the latter compounds target different RPA domains and produce distinct downstream functional consequences.
- [1] Glanzer JG, Liu S, Oakley GG. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods. Bioorg Med Chem. 2011;19(8):2589-2595. View Source
